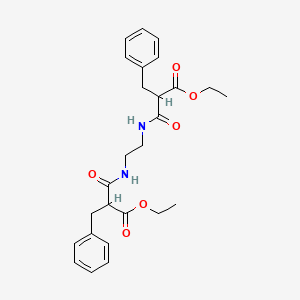
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using a specific method and has a unique mechanism of action that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that play a role in inflammation and tumor growth. The compound has also been found to bind to certain metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) has a range of biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. The compound has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is its versatility in various scientific research applications. It is a stable compound that can be easily synthesized in large quantities with high purity. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions related to diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) that could be explored. One potential area of research is the development of new fluorescent probes for metal ion detection. Another area of research could be the investigation of the compound's potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is a complex molecule that has a range of potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) involves the condensation reaction between diethyl malonate and 1,2-ethanediamine. The resulting product is then reacted with benzyl bromide to obtain the final compound. This method has been optimized to produce high yields of the compound with a purity of over 95%.
Applications De Recherche Scientifique
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
ethyl 2-benzyl-3-[2-[(2-benzyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-3-33-25(31)21(17-19-11-7-5-8-12-19)23(29)27-15-16-28-24(30)22(26(32)34-4-2)18-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQHFVQRJTREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCCNC(=O)C(CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzyl-3-[2-[(2-benzyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![(1R*,5S*)-6-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4988068.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)

![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)
![2-{4-[(2-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4988106.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4988113.png)
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B4988121.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)